Tellurium, isotope of mass 128

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tellurium-128 (Te-128) is an isotope of Tellurium. It has an atomic number of 52, which means it has 52 protons. The mass number A is 128, which is the number of nucleons (protons and neutrons combined). It has 76 neutrons (N). The isotopic mass is 127.904461 (6) u, which is the atomic weight of Tellurium-128 . The nuclide mass, calculated nuclear mass without electrons, is 127.8759366 u .

Synthesis Analysis

Tellurium-128 is a naturally occurring isotope. It is one of the eight isotopes of Tellurium found on Earth . It is also used in imaging mass cytometry due to its cell permeability, synthetic versatility, and application to sequential labelling with isotopologous probes .Molecular Structure Analysis

The molecular structure of Tellurium-128 is similar to other isotopes of Tellurium. It has 52 protons and 76 neutrons. The charge radius is 4.7346 (28) femtometer fm .Chemical Reactions Analysis

Tellurium-128, like other isotopes of Tellurium, exhibits unique properties that differentiate it from its lighter chalcogen analogues (sulfur and selenium). These properties have led to a variety of applications in both inorganic and organic chemistry, as well as materials science .Physical And Chemical Properties Analysis

Tellurium-128 has a nuclear binding energy of 1081.44057597 MeV per nucleus . The specific activity α is 1.353553161474 × 10^-11 Bq g^-1 . The spin and parity are 0+ .科学的研究の応用

1. Precision in Isotope Ratio Measurements

The advancement in mass spectrometric techniques, specifically multiple-collector inductively coupled plasma-mass spectrometry (MC-ICPMS), has significantly improved the precision and accuracy in determining Te isotope compositions. This progress is vital in analyzing solar system materials such as meteorites and sulfides, enhancing our understanding of cosmic processes (Fehr, Rehkämper, & Halliday, 2004).

2. Astrophysical Insights

Te isotopes, including Te-128, play a critical role in astrophysics. Studies on carbonaceous chondrites using MC-ICPMS have provided insights into nucleosynthetic pathways and initial solar system abundances of r-process nuclides, thereby contributing to our understanding of the early solar system (Fehr, Rehkämper, Halliday, Schönbächler, Hattendorf, & Günther, 2006).

3. Geological Sample Analysis

Advancements in analytical methods, such as the use of ethanol as a matrix modifier in inductively coupled plasma mass spectrometry (ICP-MS), have improved the direct determination of Te, including isotope 128, in geological samples. This progress facilitates more accurate geochemical studies and resource exploration (Hu, Gao, Günther, Hu, Liu, & Yuan, 2006).

4. Nuclear Physics and Shell Model Studies

Research on the symmetric and asymmetric structural evolutions of Te isotopes, including Te-128, across the N = 82 shell closure, has provided valuable data for nuclear physics. These studies contribute to our understanding of nuclear structures and behaviors (Jiang, Zhou, Lei, Shen, & Bao, 2021).

5. Environmental and Health Impact Studies

Investigations on Te isotopes, including Te-128, have been crucial in assessing environmental and health impacts following nuclear accidents, such as the Fukushima Daiichi Nuclear Power Plant disaster. This research aids in understanding the dispersion and effects of radioactive isotopes in the environment (Tagami, Uchida, Ishii, & Zheng, 2013).

6. Nuclear Reactor Monitoring and Safety

Te-128, as a result of its properties and abundance, plays a role in nuclear safety and reactor monitoring. Research on beta decay processes of Te-128 and other isotopes has implications for understanding nuclear reactions and enhancing reactor safety measures (Arnaboldi et al., 2002).

作用機序

Safety and Hazards

特性

IUPAC Name |

tellurium-128 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Te/i1+0 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORWMNRCUJJQNO-IGMARMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[128Te] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.904461 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tellurium, isotope of mass 128 | |

CAS RN |

14390-75-1 |

Source

|

| Record name | Tellurium, isotope of mass 128 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

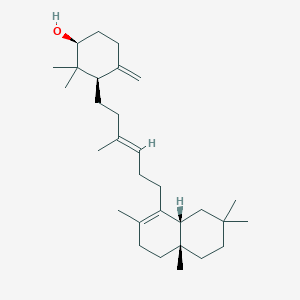

![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)

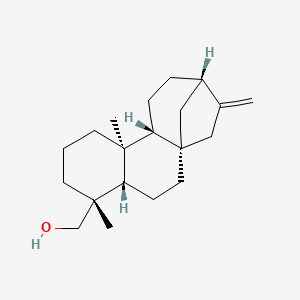

![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1263516.png)